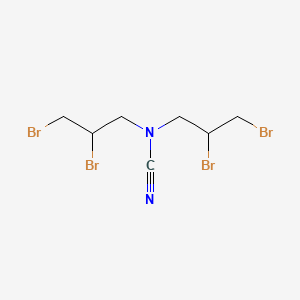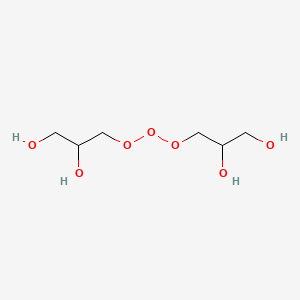![molecular formula C16H20N2 B12659720 2-[(4-Aminophenyl)methyl]-6-isopropylaniline CAS No. 93859-46-2](/img/structure/B12659720.png)
2-[(4-Aminophenyl)methyl]-6-isopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Aminophenyl)methyl]-6-isopropylaniline is an organic compound with a complex structure that includes both aniline and benzylamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-6-isopropylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives react with benzyl halides in the presence of a Lewis acid catalyst . Another method includes the use of Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halogenated aniline derivatives under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of advanced catalysts and controlled environments to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-6-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .
Scientific Research Applications
2-[(4-Aminophenyl)methyl]-6-isopropylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-6-isopropylaniline involves its interaction with biological membranes and enzymes. It can disrupt bacterial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Aminophenyl)methyl]aniline
- 6-Isopropylaniline
- 4-Aminobenzylamine
Uniqueness
2-[(4-Aminophenyl)methyl]-6-isopropylaniline is unique due to its dual functionality, combining both aniline and benzylamine groups.
Properties
CAS No. |
93859-46-2 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methyl]-6-propan-2-ylaniline |
InChI |
InChI=1S/C16H20N2/c1-11(2)15-5-3-4-13(16(15)18)10-12-6-8-14(17)9-7-12/h3-9,11H,10,17-18H2,1-2H3 |
InChI Key |
YBTTVZHASQQHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1N)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















